molecular formula C13H15BrO2 B1376347 (4-Bromo-phenyl)-cyclopentyl-acetic acid CAS No. 1082453-57-3

(4-Bromo-phenyl)-cyclopentyl-acetic acid

Cat. No. B1376347
Key on ui cas rn: 1082453-57-3
M. Wt: 283.16 g/mol
InChI Key: QXBDOMRNBZRJKA-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

386 ml (96.4 mmol) of 10% strength aqueous sodium hydroxide solution were added to a solution of 30 g (96.4 mmol) of (+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate in 655 ml of methanol, and the mixture was heated under reflux for 3 h. After cooling, the solution was stirred into 2 liters of water, adjusted to pH 1-2 by addition of dilute hydrochloric acid and extracted with ethyl acetate. The organic phase was dried over magnesium sulphate and concentrated. This gave 27.2 g (92% of theory) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
655 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([C:5]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1)([CH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1)[C:6]([O-:8])=[O:7])C.O.Cl>CO>[Br:20][C:17]1[CH:16]=[CH:15][C:14]([CH:5]([CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)[C:6]([OH:8])=[O:7])=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
(+/−)-ethyl(4-bromophenyl)(cyclopentyl)acetate
Quantity
30 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C1CCCC1)C1=CC=C(C=C1)Br
Name
Quantity
655 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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